REACTION_SMILES
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[CH2:1]([CH3:2])[n:3]1[c:4]([CH3:11])[n:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[CH3:12][n:13]1[c:14]([N+:15]([O-:16])=[O:19])[cH:17][n:18][c:20]1[CH3:21]>>[CH2:1]([CH3:2])[n:3]1[c:4]([CH:11]=[O:19])[n:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1c([N+](=O)[O-])cnc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncc([N+](=O)[O-])n1C
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Name
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Type
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product
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Smiles
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CCn1c([N+](=O)[O-])cnc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |